molecular formula C9H20N2 B1449044 N1,N1,1-trimethylcyclohexane-1,4-diamine CAS No. 2059971-64-9

N1,N1,1-trimethylcyclohexane-1,4-diamine

Cat. No.: B1449044
CAS No.: 2059971-64-9
M. Wt: 156.27 g/mol
InChI Key: HVEVCNLWVQAPHU-UHFFFAOYSA-N
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Description

N1,N1,1-trimethylcyclohexane-1,4-diamine is an organic compound with the molecular formula C9H20N2. It is a derivative of cyclohexane, where the 1,4-positions are substituted with diamine groups, and the nitrogen atoms are further substituted with methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,1-trimethylcyclohexane-1,4-diamine typically involves the reaction of cyclohexane derivatives with amine groups. One common method is the reductive amination of cyclohexanone with methylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Catalysts and solvents are often used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N1,N1,1-trimethylcyclohexane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The diamine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

N1,N1,1-trimethylcyclohexane-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1,1-trimethylcyclohexane-1,4-diamine involves its interaction with various molecular targets. The diamine groups can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. The pathways involved include nucleophilic attack, coordination with metal centers, and participation in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-dimethylcyclohexane-1,4-diamine
  • N1,N1-diethylcyclohexane-1,4-diamine
  • N1,N1,1-trimethylcyclohexane-1,2-diamine

Uniqueness

N1,N1,1-trimethylcyclohexane-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups on the nitrogen atoms enhances its steric hindrance and influences its reactivity compared to other similar compounds.

Properties

IUPAC Name

1-N,1-N,1-trimethylcyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(11(2)3)6-4-8(10)5-7-9/h8H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEVCNLWVQAPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059971-64-9
Record name N1,N1,1-trimethylcyclohexane-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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